Gepotidacin
Descripción general
Descripción
Gepotidacin (also known as GSK2140944) is an experimental antibiotic that acts as a topoisomerase type II inhibitor . It is being studied for the treatment of uncomplicated urinary tract infection (acute cystitis) and infection with Neisseria gonorrhoeae (gonorrhea), including multidrug-resistant strains .
Molecular Structure Analysis
Gepotidacin belongs to the class of organic compounds known as pyranopyridines. These are polycyclic aromatic compounds containing a pyran ring fused to a pyridine ring . A detailed molecular structure analysis of Gepotidacin was performed using X-ray diffraction, revealing that a single Gepotidacin molecule was bound midway between the two scissile DNA bonds and in a pocket between the two GyrA subunits .
Physical And Chemical Properties Analysis
Gepotidacin has a molecular formula of C24H28N6O3 and a molar mass of 448.527 g/mol . It is a solid compound with solubility in DMSO of 7.14 mg/mL .
Aplicaciones Científicas De Investigación
Antibacterial Properties and Mechanism of Action
Gepotidacin, a novel triazaacenaphthylene antibiotic, is a bacterial topoisomerase inhibitor with a unique mechanism of action, distinct from other antibacterial agents like fluoroquinolones. It has demonstrated potent in vitro activity against a range of both wild-type and fluoroquinolone-resistant bacteria, including Staphylococcus aureus and Escherichia coli. Its ability to inhibit bacterial DNA replication positions it as a promising candidate for treating various bacterial infections (Gibson et al., 2019).
Treatment of Urinary Tract Infections (UTIs)
Gepotidacin has shown efficacy in preclinical and clinical studies for treating urinary tract infections, including those caused by multidrug-resistant E. coli strains. It has been effective in reducing bacterial counts in animal models of pyelonephritis and in human clinical trials for uncomplicated urinary tract infections, showing promise as a new treatment option for these conditions (Hoover et al., 2019), (Overcash et al., 2020).
Pharmacokinetics and Safety
Studies on the pharmacokinetics, safety, and tolerability of gepotidacin in healthy adults and elderly subjects have shown that its pharmacokinetic parameters are dose-proportional and consistent across age groups. These studies support the development of gepotidacin in further clinical studies,as it has been generally well-tolerated with no significant safety concerns. This is crucial in establishing gepotidacin as a reliable therapeutic option for various infections (Tiffany et al., 2022).
Efficacy Against Specific Bacterial Strains
Gepotidacin has demonstrated efficacy against various bacterial strains, including Neisseria gonorrhoeae and Haemophilus influenzae. However, its effectiveness against these specific strains varies and is influenced by the testing methodologies used. These findings highlight the importance of appropriate susceptibility testing methods for gepotidacin to ensure accurate evaluation of its effectiveness against these pathogens (Arends et al., 2020).
Potential in Treating Pneumonic Plague
A notable application of gepotidacin is its efficacy in a nonhuman primate model of pneumonic plague caused by Yersinia pestis. This indicates its potential as a treatment option for serious, life-threatening infections such as pneumonic plague, especially considering its unique mechanism of action and effectiveness against antibiotic-resistant strains (Jakielaszek et al., 2022).
Mecanismo De Acción
Gepotidacin acts as a potent inhibitor of gyrase-catalyzed DNA supercoiling and relaxation of positively supercoiled substrates . Unlike fluoroquinolones, which induce primarily double-stranded DNA breaks, Gepotidacin induces high levels of gyrase-mediated single-stranded breaks . Gepotidacin forms gyrase-DNA cleavage complexes that are stable for more than 4 hours .
Safety and Hazards
Direcciones Futuras
Gepotidacin has shown promise in phase III clinical trials for the treatment of uncomplicated urinary tract infection and urogenital gonorrhea . The US FDA submission is planned for Q2 2023 . The development of Gepotidacin is the result of a successful public-private partnership between GSK, the US government’s Biomedical Advanced Research and Development Authority (BARDA), and Defense Threat Reduction Agency (DTRA) .
Propiedades
IUPAC Name |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAZQUREQIODZ-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028208 | |
Record name | Gepotidacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gepotidacin | |
CAS RN |
1075236-89-3 | |
Record name | (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gepotidacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gepotidacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gepotidacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEPOTIDACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.